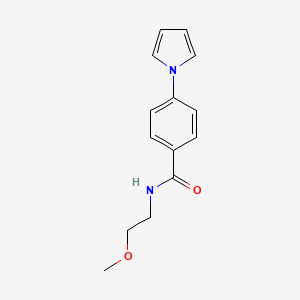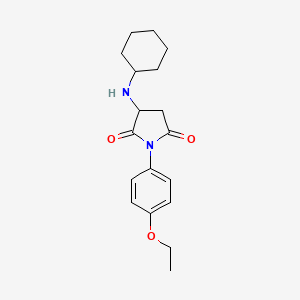
1,2-phenylene di(4-biphenylcarboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-phenylene di(4-biphenylcarboxylate), commonly known as BPDC, is a versatile organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPDC is a white crystalline powder that is soluble in organic solvents and has a melting point of 297-298°C.
科学研究应用
BPDC has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and catalysis. BPDC-based materials have shown promising properties such as high thermal stability, good solubility, and excellent charge transport characteristics. BPDC has been used as a building block for the synthesis of various organic semiconductors, including polymeric materials, small molecules, and metal-organic frameworks. BPDC-based materials have also been used as catalysts for various organic reactions, such as Suzuki-Miyaura cross-coupling reactions and Heck reactions.
作用机制
The mechanism of action of BPDC-based materials depends on their specific applications. In organic electronics, BPDC-based materials act as charge transport materials, where they facilitate the movement of electrons or holes through the material. In catalysis, BPDC-based materials act as catalysts, where they accelerate the rate of chemical reactions by lowering the activation energy.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BPDC. However, studies have shown that BPDC-based materials are generally non-toxic and biocompatible, making them suitable for biomedical applications such as drug delivery and tissue engineering.
实验室实验的优点和局限性
BPDC-based materials have several advantages for lab experiments, including their high thermal stability, good solubility, and excellent charge transport characteristics. However, the synthesis of BPDC-based materials can be challenging and requires careful optimization of reaction conditions. The purification of BPDC-based materials can also be difficult due to their high melting point and low solubility in common solvents.
未来方向
There are several future directions for BPDC-based materials, including the development of new synthesis methods, the exploration of new applications in organic electronics and catalysis, and the investigation of their potential in biomedical applications. BPDC-based materials can also be used as building blocks for the synthesis of new materials with improved properties. Further research is needed to fully understand the potential of BPDC-based materials and to develop new applications for this versatile compound.
In conclusion, BPDC is a versatile organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPDC-based materials have shown promising properties in various fields such as organic electronics, optoelectronics, and catalysis. Further research is needed to fully understand the potential of BPDC-based materials and to develop new applications for this versatile compound.
合成方法
BPDC can be synthesized through various methods, including the reaction of 1,2-phenylenediamine with 4-biphenylcarboxylic acid in the presence of a catalyst such as triethylamine. Another method involves the reaction of 1,2-dibromobenzene with 4-biphenylcarboxylic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The yield of BPDC can be improved by optimizing the reaction conditions and purification methods.
属性
IUPAC Name |
[2-(4-phenylbenzoyl)oxyphenyl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O4/c33-31(27-19-15-25(16-20-27)23-9-3-1-4-10-23)35-29-13-7-8-14-30(29)36-32(34)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGRGWCEXXHBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Phenylbenzoyl)oxyphenyl] 4-phenylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)
![4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)

![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)

![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)


![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
![5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)